2-Methylisoindolin-5-amine dihydrochloride

Vue d'ensemble

Description

2-Methylisoindolin-5-amine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Methylisoindolin-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₀Cl₂N

- Molecular Weight : Approximately 221.13 g/mol

The compound has been identified as a selective allosteric inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival. Its ability to modulate biological pathways through receptor interaction positions it as a promising candidate for cancer therapy.

This compound acts by binding to specific sites on the EGFR, altering its conformation and inhibiting downstream signaling pathways involved in tumor growth and metastasis. This allosteric inhibition allows for a more targeted approach compared to traditional competitive inhibitors, which can lead to fewer side effects and improved therapeutic outcomes.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : As an EGFR inhibitor, it shows promise in treating various cancers, particularly those characterized by aberrant EGFR signaling.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its applicability in infectious diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-((Dimethylamino)methyl)aniline | 6406-74-2 | 0.89 | Contains a dimethylamino group affecting solubility |

| Isoindolin-4-amine dihydrochloride | 92259-85-3 | 0.87 | Lacks methyl substitution at position 2 |

| 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | 70261-82-4 | 0.85 | Incorporates a piperazine ring enhancing activity |

| This compound | 943751-30-2 | 1.00 | Selective allosteric inhibition of EGFR |

The table illustrates that while other compounds may share structural similarities, none exhibit the same targeted action against EGFR, underscoring the potential of this compound in therapeutic applications.

Case Studies and Research Findings

Research utilizing case studies has provided insights into the efficacy and safety profiles of this compound. For instance:

- Case Study on Cancer Treatment : A study involving patients with non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to standard therapies. The study emphasized the importance of personalized medicine approaches in targeting EGFR mutations .

- Antimicrobial Efficacy : Another case study explored the compound's effectiveness against resistant strains of bacteria. Results indicated significant antimicrobial activity, suggesting potential use in treating infections where conventional antibiotics fail.

Applications De Recherche Scientifique

Medicinal Chemistry

Beta-Adrenergic Receptor Agonists:

One of the notable applications of 2-methylisoindolin-5-amine dihydrochloride is in the synthesis of beta2-adrenergic receptor agonists. These compounds are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this compound can enhance the therapeutic efficacy of existing medications by improving their selectivity and potency against beta2 receptors .

S-Adenosyl-L-Homocysteine Hydrolase Inhibitors:

Another significant application is in the development of inhibitors for S-adenosyl-L-homocysteine hydrolase (SAHase). Compounds derived from 2-methylisoindolin-5-amine have shown promising inhibitory activities against SAHase, which is implicated in various diseases, including cancer. For instance, studies have reported that certain derivatives exhibit IC50 values lower than that of the reference inhibitor aristeromycin, indicating their potential as therapeutic agents .

Pharmacological Studies

Cytotoxicity and Anticancer Activity:

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that modifications of 2-methylisoindolin-5-amine can lead to compounds with enhanced activity against breast cancer, ovarian cancer, and leukemia cells. These findings suggest a pathway for developing new anticancer drugs based on this scaffold .

Neuroprotective Properties:

Research has also indicated potential neuroprotective effects of 2-methylisoindolin-5-amine derivatives. Given the increasing incidence of neurodegenerative diseases such as Parkinson's and Alzheimer's, compounds that can modulate neurotransmitter systems or reduce neuroinflammation are of great interest. Preliminary studies suggest that some derivatives may help in alleviating symptoms associated with these conditions .

Case Studies

Propriétés

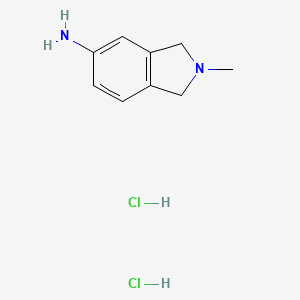

IUPAC Name |

2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJVEVXJFOMIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.